4-Methylfuran-2-carbonitrile

Description

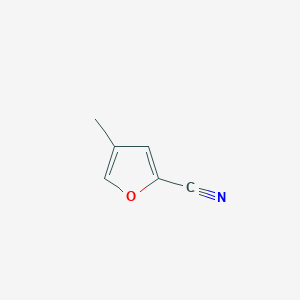

4-Methylfuran-2-carbonitrile is a heterocyclic compound featuring a furan backbone substituted with a methyl group at the 4-position and a nitrile group at the 2-position. These analogs often serve as intermediates in pharmaceuticals, agrochemicals, and materials science due to the nitrile group's versatility in further functionalization .

Properties

IUPAC Name |

4-methylfuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-5-2-6(3-7)8-4-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJVRLWGOHIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylfuran with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group .

Another method involves the cyclization of 4-methyl-2-butenenitrile in the presence of a catalyst. This reaction typically requires elevated temperatures and can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of 4-Methylfuran-2-carbonitrile often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methylfuran-2-carbonitrile undergoes various chemical reactions, including:

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Grignard reagents, sodium hydroxide (NaOH)

Major Products Formed

Oxidation: 4-Methylfuran-2-carboxylic acid

Reduction: 4-Methylfuran-2-amine

Substitution: Various ketones and other substituted derivatives

Scientific Research Applications

4-Methylfuran-2-carbonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylfuran-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Structural Analogues in the Furan Carbonitrile Family

The evidence highlights several furan-3-carbonitriles and pyran-3-carbonitriles with distinct substituents, enabling comparative analysis:

Key Observations :

- Substituent Effects: The presence of electron-donating groups (e.g., –OCH3 in compound 41) or electron-withdrawing groups (e.g., –NO2 in pyran derivatives ) modulates reactivity. For example, amino groups (–NH2) enhance nucleophilic character, while nitriles (–CN) enable participation in cycloaddition or hydrolysis reactions.

- Synthetic Efficiency: Compound 40 is synthesized via a one-pot reaction of phenacyl bromide, malononitrile, and Et2NH in DMF, achieving 74% yield . This contrasts with more complex pyran derivatives requiring multi-step syntheses (e.g., intermediates like 2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile ).

Physicochemical Properties

Table 2: Comparative Physical Data

Key Observations :

- Nitrile Characterization : The –CN group in compound 1E exhibits a strong IR absorption at 2,204 cm⁻¹, consistent with nitrile stretching frequencies in related compounds .

- Thermal Stability : Higher melting points (e.g., 223–227°C for 1E) are observed in chromene derivatives compared to furans, likely due to increased molecular rigidity and hydrogen bonding from –NH2 and –OH groups .

Key Observations :

- Furan carbonitriles like 2-amino-5-phenylfuran-3-carbonitrile (40) are pivotal in synthesizing heterocyclic scaffolds for drug discovery .

- Pyran derivatives (e.g., 5-acetyl-2-amino-4H-pyran-3-carbonitrile) are marketed for diverse applications, reflecting their stability and functional versatility .

Biological Activity

4-Methylfuran-2-carbonitrile is an organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

4-Methylfuran-2-carbonitrile features a furan ring with a methyl group at the 4-position and a carbonitrile group (-C≡N) at the 2-position. The presence of these functional groups significantly influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C6H6N |

| Furan Ring | Five-membered aromatic ring containing one oxygen |

| Functional Groups | Methyl group (C-H) and carbonitrile (-C≡N) |

Antimicrobial Properties

Research indicates that 4-methylfuran-2-carbonitrile exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, 4-methylfuran-2-carbonitrile has been investigated for its anticancer potential. Preliminary studies reveal that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key area of interest for further research.

The biological activity of 4-methylfuran-2-carbonitrile is largely attributed to its structural features. The carbonitrile group is known to enhance binding affinity to various biological targets, including enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways relevant to disease processes.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of 4-methylfuran-2-carbonitrile against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mechanism was hypothesized to involve disruption of the bacterial membrane integrity.

- Anticancer Research : In vitro studies on MCF-7 breast cancer cells showed that treatment with 4-methylfuran-2-carbonitrile resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may trigger programmed cell death through mitochondrial pathways.

Future Directions

The promising biological activities of 4-methylfuran-2-carbonitrile warrant further investigation. Future research should focus on:

- In vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by the compound.

- Structural Modifications : To enhance its biological activity and selectivity towards specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.